molecular formula C9H9F2NO2 B2379504 (R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine CAS No. 1213203-92-9

(R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine

Cat. No. B2379504
CAS RN: 1213203-92-9
M. Wt: 201.173
InChI Key: CBTSTJVNWKVHDE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine”, also known as DF-MDB, is a synthetic compound. It has a CAS Number of 1213203-92-9 and a molecular weight of 201.17 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

The compound has been explored in the context of chemical synthesis and structural analysis. For example, its role in the formation of tetrakis(benzo-3,4-dihydro-1,3-oxazines) and its diastereoselectivity in Mannich reactions with chiral amines have been studied (Schmidt et al., 2001). Additionally, its potential for creating photo-cross-linked products from 3-aryl-3-trifluoromethyldiazirines and alcohols has been examined (Kanoh et al., 2008).

2. Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been synthesized and analyzed for their antibacterial and antifungal activities. For instance, a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, structurally similar to (R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine, demonstrated notable antimicrobial properties (Pejchal et al., 2015).

3. Material Science and Catalysis

This compound and its derivatives have found applications in material science and catalysis. For example, the study of surface diastereomeric complexes formed by methyl benzoylformate and (R)-1-(1-Naphthyl)ethylamine on Pt(111) is an area of interest in catalysis (Goubert & McBreen, 2014).

4. Development of Diagnostic Agents

The synthesis of carbon-11-labeled CK1 inhibitors as potential PET radiotracers for imaging Alzheimer's disease is another significant application. This involves the use of compounds structurally related to (R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine (Gao, Wang, & Zheng, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . It’s recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

(1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-5H,12H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTSTJVNWKVHDE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)OC(O2)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C2C(=CC=C1)OC(O2)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine

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